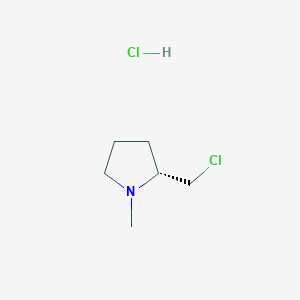

(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride

描述

(2R)-2-(Chloromethyl)-1-methylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a chloromethyl group at the 2-position and a methyl group at the 1-position of the pyrrolidine ring. Its stereochemistry (R-configuration) is critical for biological activity, particularly in nicotinic receptor interactions . The compound is synthesized via halogenation of (R)-(1-methylpyrrolidin-2-yl)methanol using thionyl chloride (SOCl₂) in dry tetrahydrofuran (THF) under reflux and nitrogen atmosphere . The hydrochloride salt form enhances stability and solubility for pharmaceutical applications.

属性

IUPAC Name |

(2R)-2-(chloromethyl)-1-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYYNTRVGBDWDB-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67824-41-3 | |

| Record name | (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride typically involves the chloromethylation of 1-methylpyrrolidine. One common method includes the reaction of 1-methylpyrrolidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amines.

Oxidation Products: N-oxides or other oxidized forms.

Reduction Products: Methyl derivatives or other reduced forms.

科学研究应用

(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a chemical compound featuring a pyrrolidine ring with chloromethyl and methyl groups, making it interesting for medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies.

Scientific Research Applications

This compound in Pharmaceutical Development

This compound is a lead compound in developing new medications targeting central nervous system disorders. The compound's structural similarity to neurotransmitters suggests potential interactions with biological targets, particularly in the central nervous system. Research indicates that it may exhibit antidepressant activity through potential modulation of serotonin and norepinephrine pathways, as well as possible analgesic properties. Interaction studies are crucial for elucidating the pharmacological profile of the compound and its potential therapeutic uses.

Synthesis methods

Several synthesis methods have been reported for this compound:

- pyrrolidine + chloromethyl methyl ether → (2R)-2-(chloromethyl)-1-methylpyrrolidine

- (2R)-2-(chloromethyl)-1-methylpyrrolidine + HCl → this compound

These methods allow for the production of the compound in a laboratory setting.

作用机制

The mechanism of action of (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The chloromethyl group can participate in covalent bonding with biological targets, leading to the modulation of enzyme activity or receptor function.

相似化合物的比较

Structural Analogues and Their Properties

The table below compares (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride with key analogues:

生物活性

(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a chloromethyl group at the second position and a methyl group at the first position. The hydrochloride salt form enhances its solubility and stability, facilitating various biological studies. Its molecular formula is with a molecular weight of 145.62 g/mol.

The biological activity of this compound is largely attributed to its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The chloromethyl group may allow for covalent bonding with biological targets, modulating enzyme activities or receptor functions.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : It shows potential in modulating serotonin and norepinephrine pathways, similar to known antidepressants.

- Antinociceptive Effects : Preliminary studies suggest possible analgesic properties, indicating its potential use in pain management.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Similarity | Notable Biological Activity |

|---|---|---|

| 1-Methylpyrrolidine | Pyrrolidine ring | Neurotransmitter modulation |

| 2-Methylpyrrolidine | Pyrrolidine ring | Analgesic properties |

| 3-Chloropropyl-1-methylpyrrolidine | Chlorinated variant | Potential antidepressant effects |

| This compound | Unique chloromethyl substitution | Antidepressant and analgesic effects |

Case Studies

- Antidepressant Potential : A study indicated that this compound could enhance serotonin levels in animal models, demonstrating antidepressant-like effects comparable to traditional SSRIs .

- Pain Modulation : In a pain model study, the compound exhibited significant antinociceptive effects, reducing pain responses in test subjects, suggesting its potential as an analgesic agent .

- Enzyme Interaction Studies : Interaction studies have shown that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, further supporting its role in modulating neurochemical pathways .

Synthesis Methods

Several synthesis methods have been reported for producing this compound:

- Synthesis Route 1 :

- Synthesis Route 2 :

These methods facilitate the production of the compound for further biological evaluation.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2) due to its good leaving group (Cl⁻) and steric accessibility. Key examples include:

Reaction with Amines

-

Reacts with primary/secondary amines to form quaternary ammonium salts.

-

Example: Reaction with (2R)-2-methylpyrrolidine in tetrahydrofuran (THF) at 100°C yields N-alkylated pyrrolidine derivatives (e.g., intermediate 8 in ).

Coupling with Heterocycles

-

Participates in SN2 reactions with pyrimidines under basic conditions (e.g., sodium hydride in THF):

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | THF, NaH, 25°C | Thiazole-pyrimidine hybrid | 59% | |

| 2,4-Dichloropyrimidine | NMP, NaH, 25°C | Pyrimidine derivatives | 11–81% |

Hydrogenation and Reduction

The compound serves as a precursor in catalytic hydrogenation for pyrrolidine synthesis:

-

Pyrrolidine Formation : Hydrogenation of 2-methylpyrroline derivatives using Pt/C or Rh catalysts in alcoholic solvents yields enantiomerically pure (R)-2-methylpyrrolidine .

-

Chlorine Removal : Under H₂ with palladium catalysts, the chloromethyl group reduces to a methyl group, forming 1,2-dimethylpyrrolidine .

Elimination Reactions

Under strong basic conditions (e.g., NaOH, KOtBu), elimination occurs to form alkenes:

-

Dehydrohalogenation : Generates 1-methylpyrrolidine-2-ethene via HCl elimination. This reaction is solvent-dependent, with higher yields in polar aprotic solvents like DMF .

Coordination Chemistry

The nitrogen in the pyrrolidine ring acts as a ligand for transition metals:

-

Rhodium Complexes : Forms stable complexes with Rh(I) catalysts used in asymmetric hydrogenation (e.g., TangPhos ligands) .

-

Palladium Catalysis : Participates in cross-coupling reactions as a supporting ligand, enhancing stereoselectivity .

Acid-Base Reactions

The hydrochloride salt readily undergoes neutralization:

-

Deprotonation : Treatment with NaOH or K₂CO₃ liberates the free base, (2R)-2-(chloromethyl)-1-methylpyrrolidine, which is more reactive in organic solvents .

-

Salt Metathesis : Reacts with silver nitrate to precipitate AgCl, forming nitrate derivatives .

Stereochemical Considerations

The (2R)-configuration influences reaction outcomes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。